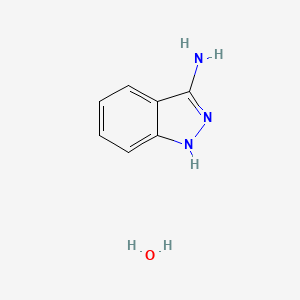

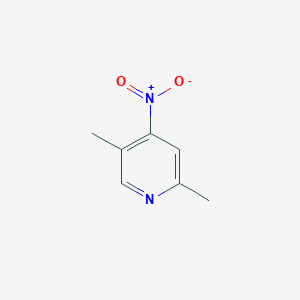

2,5-Dimethyl-4-nitropyridine

Vue d'ensemble

Description

Le 2,5-Diméthyl-4-nitropyridine est un composé organique appartenant à la classe des nitropyridines. Il est caractérisé par la présence de deux groupes méthyles aux positions 2 et 5 et d'un groupe nitro à la position 4 sur le cycle pyridine.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse du 2,5-Diméthyl-4-nitropyridine implique généralement la nitration du 2,5-diméthylpyridine. Une méthode courante consiste à utiliser de l'acide nitrique en présence d'acide sulfurique comme catalyseur. La réaction est effectuée sous des conditions de température contrôlée pour assurer la nitration sélective à la position 4 .

Méthodes de production industrielle : La production industrielle du 2,5-Diméthyl-4-nitropyridine suit des voies de synthèse similaires mais à plus grande échelle. Des méthodes de synthèse en flux continu ont été développées pour améliorer l'efficacité et la sécurité du processus de production. Ces méthodes minimisent l'accumulation d'intermédiaires hautement énergétiques et permettent un meilleur contrôle des conditions réactionnelles .

Analyse Des Réactions Chimiques

Types de réactions : Le 2,5-Diméthyl-4-nitropyridine subit diverses réactions chimiques, notamment :

Réduction : Le groupe nitro peut être réduit en groupe amino en utilisant des agents réducteurs tels que l'hydrogène gazeux en présence d'un catalyseur.

Substitution : Le composé peut participer à des réactions de substitution nucléophile, où le groupe nitro peut être remplacé par d'autres substituants.

Oxydation : Les groupes méthyles peuvent être oxydés pour former des acides carboxyliques dans des conditions oxydantes fortes.

Réactifs et conditions courants :

Réduction : Hydrogène gazeux avec un catalyseur au palladium.

Substitution : Ammoniac ou amines en présence d'une base.

Oxydation : Permanganate de potassium ou trioxyde de chrome.

Principaux produits :

Réduction : 2,5-Diméthyl-4-aminopyridine.

Substitution : 2,5-Diméthyl-4-alkylaminopyridines.

Oxydation : Acide 2,5-diméthyl-4-pyridinecarboxylique.

Applications De Recherche Scientifique

Le 2,5-Diméthyl-4-nitropyridine a une large gamme d'applications dans la recherche scientifique :

Chimie : Il sert de précurseur pour la synthèse de divers composés hétérocycliques et comme réactif en synthèse organique.

Biologie : Le composé est utilisé dans l'étude des mécanismes enzymatiques et comme élément constitutif de molécules biologiquement actives.

Médecine : Il est étudié pour son utilisation potentielle dans le développement de produits pharmaceutiques, en particulier dans la synthèse d'agents anti-inflammatoires et antimicrobiens.

Industrie : Le composé est utilisé dans la production de colorants, de pigments et de produits agrochimiques

5. Mécanisme d'action

Le mécanisme d'action du 2,5-Diméthyl-4-nitropyridine implique son interaction avec des cibles moléculaires spécifiques. Le groupe nitro peut subir une réduction pour former des intermédiaires réactifs qui interagissent avec des molécules biologiques. Ces interactions peuvent entraîner l'inhibition de l'activité enzymatique ou la perturbation des processus cellulaires. Les voies exactes et les cibles moléculaires dépendent de l'application spécifique et de l'environnement dans lequel le composé est utilisé .

Composés similaires :

2,3-Diméthyl-4-nitropyridine : Structure similaire mais avec des groupes méthyles aux positions 2 et 3.

4-Nitropyridine : Manque les groupes méthyles, ce qui la rend moins encombrée stériquement.

2,6-Diméthyl-4-nitropyridine : Groupes méthyles aux positions 2 et 6, affectant sa réactivité et ses propriétés stériques.

Unicité : Le 2,5-Diméthyl-4-nitropyridine est unique en raison du positionnement spécifique de ses substituants, ce qui influence sa réactivité chimique et les types de réactions qu'il peut subir. La présence à la fois de groupes méthyles donneurs d'électrons et d'un groupe nitro attracteur d'électrons crée un équilibre qui rend ce composé particulièrement polyvalent dans les applications synthétiques .

Mécanisme D'action

The mechanism of action of 2,5-Dimethyl-4-nitropyridine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. These interactions can lead to the inhibition of enzyme activity or the disruption of cellular processes. The exact pathways and molecular targets depend on the specific application and the environment in which the compound is used .

Comparaison Avec Des Composés Similaires

2,3-Dimethyl-4-nitropyridine: Similar structure but with methyl groups at the 2nd and 3rd positions.

4-Nitropyridine: Lacks the methyl groups, making it less sterically hindered.

2,6-Dimethyl-4-nitropyridine: Methyl groups at the 2nd and 6th positions, affecting its reactivity and steric properties.

Uniqueness: 2,5-Dimethyl-4-nitropyridine is unique due to the specific positioning of its substituents, which influences its chemical reactivity and the types of reactions it can undergo. The presence of both electron-donating methyl groups and an electron-withdrawing nitro group creates a balance that makes this compound particularly versatile in synthetic applications .

Propriétés

IUPAC Name |

2,5-dimethyl-4-nitropyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c1-5-4-8-6(2)3-7(5)9(10)11/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUXWAAKUAFOLGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=N1)C)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501308860 | |

| Record name | 2,5-Dimethyl-4-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501308860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22282-82-2 | |

| Record name | 2,5-Dimethyl-4-nitropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22282-82-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dimethyl-4-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501308860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(NZ)-N-[(2,6-difluorophenyl)methylidene]hydroxylamine](/img/structure/B11921026.png)

![2-Methyl-4H-pyrido[3,2-e][1,3]oxazin-4-one](/img/structure/B11921035.png)

![6-Fluoro-1H-pyrazolo[4,3-b]pyridin-3-amine](/img/structure/B11921056.png)

![3-Aminopyrazolo[1,5-a]pyridin-4-ol](/img/structure/B11921095.png)